Welcome to the BenchChem Online Store!
molecular formula C19H16N4O5S B1220348 Homosulphasalazine CAS No. 73536-01-3

Homosulphasalazine

Cat. No. B1220348
M. Wt: 412.4 g/mol
InChI Key: GQPHDIQDQKAOCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04628083

Procedure details

12 g sulfapyridine was dissolved with cooling to 0° C. in 40 ml water and 12 ml conc. hydrochloric acid. 3.5 g sodium nitrite in 20 ml water was added to the sulfapyridine solution during about 15 minutes with stirring and cooling. The diazonium salt solution was added to 7.6 g 2-hydroxy-benzeneacetic acid and 7 g sodium hydroxide in 50 ml water at 0°-10° C. After stirring for 1.5 h the solution was acidified by hydrochloric acid. The precipitating product was filtered off and washed with water. Yield 18.1 g. The product was dissolved in acetic acid and treated with 5 g decolourizing coal. The solution was filtered and evaporated in vacuum. This was repeated once, a pure product being obtained, which during partial melting at about 135° C. was converted into another crystal modification of melting point 185°-187° C. with decomposition.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
3.5 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
7.6 g
Type
reactant
Reaction Step Four
Quantity
7 g
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
40 mL
Type
solvent
Reaction Step Five
Quantity
12 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:2]=[CH:3][N:4]=[C:5]([NH:7][S:8]([C:11]2[CH:12]=[CH:13][C:14]([NH2:17])=[CH:15][CH:16]=2)(=[O:10])=[O:9])[CH:6]=1.[N:18]([O-])=O.[Na+].[OH:22][C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][C:24]=1[CH2:29][C:30]([OH:32])=[O:31].[OH-].[Na+]>O.Cl>[OH:22][C:23]1[CH:28]=[CH:27][C:26]([N:18]=[N:17][C:14]2[CH:13]=[CH:12][C:11]([S:8]([NH:7][C:5]3[CH:6]=[CH:1][CH:2]=[CH:3][N:4]=3)(=[O:10])=[O:9])=[CH:16][CH:15]=2)=[CH:25][C:24]=1[CH2:29][C:30]([OH:32])=[O:31] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
C=1C=CN=C(C1)NS(=O)(=O)C=2C=CC(=CC2)N
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl
Step Three
Name
Quantity
3.5 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1C=CN=C(C1)NS(=O)(=O)C=2C=CC(=CC2)N
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Four
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
7.6 g
Type
reactant
Smiles
OC1=C(C=CC=C1)CC(=O)O
Name
Quantity
7 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
40 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
12 mL
Type
solvent
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
After stirring for 1.5 h the solution
Duration
1.5 h
FILTRATION
Type
FILTRATION
Details
The precipitating product was filtered off
WASH
Type
WASH
Details
washed with water
DISSOLUTION
Type
DISSOLUTION
Details
The product was dissolved in acetic acid
ADDITION
Type
ADDITION
Details
treated with 5 g
FILTRATION
Type
FILTRATION
Details
The solution was filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuum
CUSTOM
Type
CUSTOM
Details
a pure product being obtained

Outcomes

Product
Name
Type
Smiles
OC1=C(C=C(C=C1)N=NC1=CC=C(C=C1)S(=O)(=O)NC1=NC=CC=C1)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.